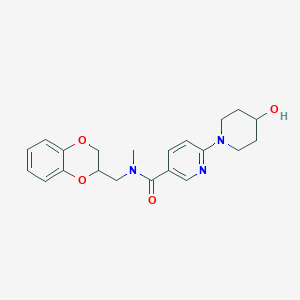
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone, also known as CTIM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CTIM is a thioxoimidazolidinone derivative that has been synthesized through a variety of methods.
作用機序
The mechanism of action of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone is not yet fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, this compound has been synthesized through various methods, allowing for flexibility in experimental design. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
将来の方向性
There are several future directions for the research of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone. One direction is to further investigate the mechanism of action of this compound in cancer cells and inflammatory diseases. Additionally, studies could be conducted to determine the optimal dosage and administration method for this compound. Furthermore, this compound could be tested in combination with other therapeutic agents to determine its potential synergistic effects. Overall, the potential applications of this compound in scientific research make it a promising compound for further investigation.
合成法
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone has been synthesized through several methods, including the reaction of 4-chlorobenzaldehyde and 4-ethoxyphenylhydrazine with thiourea in the presence of glacial acetic acid. Another method involves the reaction of 4-chlorobenzaldehyde, 4-ethoxyaniline, and thiourea in the presence of acetic acid. This compound has also been synthesized through the reaction of 4-chlorobenzaldehyde, 4-ethoxyaniline, and thiourea in the presence of ethanol. These methods have been used to produce this compound with high yields and purity.
科学的研究の応用
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-3-24-16-10-8-15(9-11-16)22-18(23)17(21(2)19(22)25)12-13-4-6-14(20)7-5-13/h4-12H,3H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFOBJZHPZSLNN-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)N(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/N(C2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S*,4S*)-4-(4-morpholinyl)-1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5264604.png)
![N-(1,4-dimethylpentyl)-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5264608.png)
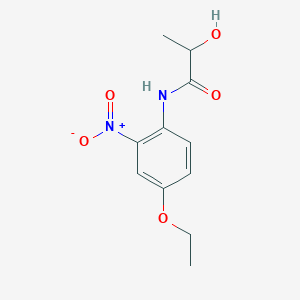
![4-{[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5264623.png)
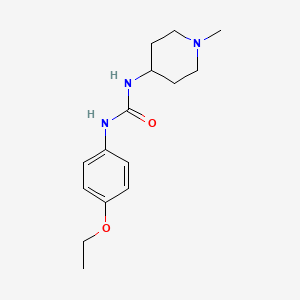
![6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5264639.png)
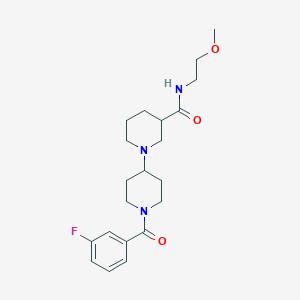
![5-(4-bromophenyl)-3-[2-(4-bromophenyl)vinyl]-1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5264652.png)
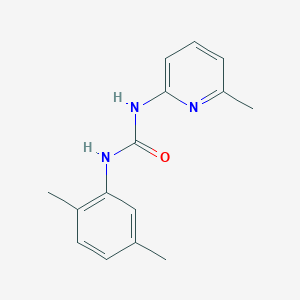
![N-cyclopropyl-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5264661.png)

![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)isonicotinamide](/img/structure/B5264670.png)
![ethyl 4-{[(1-acetyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B5264672.png)
